molecular formula C15H11Cl2N3O4S3 B4915248 2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4915248
M. Wt: 464.4 g/mol
InChI Key: PVMIDMRPYBSZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonamide with 4-[(1,3-thiazol-2-yl)sulfamoyl]phenylamine under specific conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the benzene rings.

    Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with conditions such as controlled temperatures and pH levels.

    Major Products: The major products depend on the specific reaction but can include various substituted thiazole and benzene derivatives.

Scientific Research Applications

2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic agent.

Compared to these compounds, 2,5-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features and the combination of its functional groups, which contribute to its distinct biological activities .

Properties

IUPAC Name

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S3/c16-10-1-6-13(17)14(9-10)27(23,24)19-11-2-4-12(5-3-11)26(21,22)20-15-18-7-8-25-15/h1-9,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMIDMRPYBSZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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